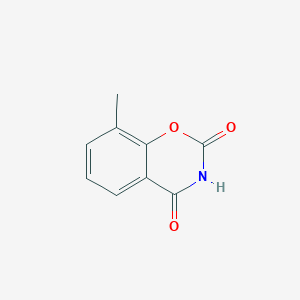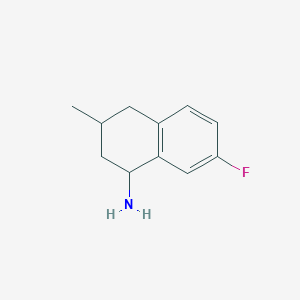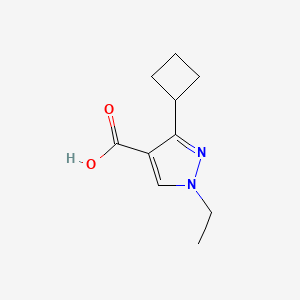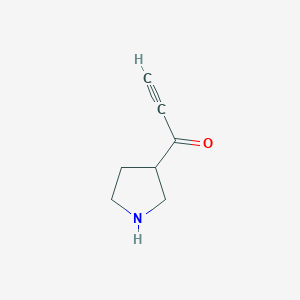
1-(Pyrrolidin-3-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)prop-2-yn-1-one is a chemical compound with a unique structure that includes a pyrrolidine ring attached to a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrrolidin-3-yl)prop-2-yn-1-one typically involves the reaction of pyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-3-yl)prop-2-yn-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which 1-(Pyrrolidin-3-yl)prop-2-yn-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine: A simple nitrogen-containing heterocycle used in various chemical reactions.
Propargylamine: A compound with a similar propynyl group, used in organic synthesis.
Pyrrolidin-2-one: A lactam derivative with applications in medicinal chemistry.
Uniqueness: 1-(Pyrrolidin-3-yl)prop-2-yn-1-one is unique due to its combination of a pyrrolidine ring and a propynyl group, which imparts distinct reactivity and potential for diverse applications. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C7H9NO |
|---|---|
Molekulargewicht |
123.15 g/mol |
IUPAC-Name |
1-pyrrolidin-3-ylprop-2-yn-1-one |
InChI |
InChI=1S/C7H9NO/c1-2-7(9)6-3-4-8-5-6/h1,6,8H,3-5H2 |
InChI-Schlüssel |
KOUIVNIRCXIWEU-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)C1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



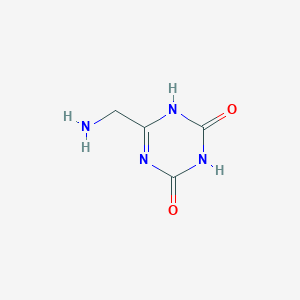
![N-(2-Methoxyethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13220162.png)
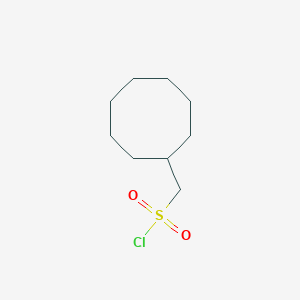


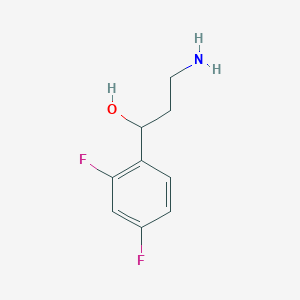
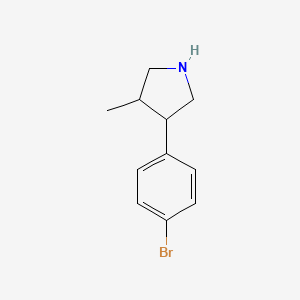
![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13220206.png)
